![molecular formula C11H14ClFN2 B1415748 2-Chloro-4-[(4-fluoropiperidin-1-yl)methyl]pyridine CAS No. 2015552-86-8](/img/structure/B1415748.png)
2-Chloro-4-[(4-fluoropiperidin-1-yl)methyl]pyridine
Vue d'ensemble
Description
“2-Chloro-4-[(4-fluoropiperidin-1-yl)methyl]pyridine” is a chemical compound with the molecular formula C11H14ClFN2 . It has a molecular weight of 228.69 g/mol.
Synthesis Analysis
The synthesis of pyridine derivatives can be achieved through various methodologies. One such method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another method involves the reaction of α-methyl or α methylene ketones with formamide in the presence of palladium (II) acetate and triphenylphosphine .
Molecular Structure Analysis
The conformation of the piperidin ring, in the solution state, was particularly studied from the coupling constants determined by recording a double-quantum filtered COSY experiment in phase-sensitive mode . The X-ray powder diffraction (XRPD) and differential scanning calorimetry results suggested that it crystallizes into one crystalline form which melts at 157 degrees C .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 210.70 g/mol and a topological polar surface area of 16.1 Ų . It has a complexity of 169 and does not have any hydrogen bond donor count .
Applications De Recherche Scientifique
Reactions and Synthesis
- Chemical Reactions and Product Formation : Pyridine reacts with CsSO4F in various solvents, producing a mixture of products including 2-fluoropyridine and 2-chloro or 2-alkoxypyridine. The distribution of these products strongly depends on the solvent used (Stavber & Zupan, 1990).
- Synthesis of Derivatives : The compound 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine is synthesized by reacting 2-chloro-4-(1-methyl-1H-imidazol-2-yl)pyridine with (2-chloropyridin-4-yl)boronic acid. This involves a palladium-catalyzed Suzuki–Miyaura carbon–carbon cross-coupling reaction (Zinad, AL-Duhaidahaw, & Al-Amiery, 2018).
Spectroscopy and Analysis
- Vibrational Spectra Analysis : Infrared and Raman spectra of chloro and bromopyridines, including 2-chloropyridine, have been measured and analyzed, providing comprehensive frequency assignments (Green, Kynaston, & Paisley, 1963).
- Spectroscopic Properties of Pyridine Derivatives : Pyridine derivatives like 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile show interesting spectroscopic properties. Their absorption spectra vary with solvents, temperature, and pH levels (Tranfić, Halambek, Cetina, & Jukić, 2011).
Biological Applications
- Fluoroionophores for Metal Chelation : Derivatives based on diamine-salicylaldehyde show spectra diversity when interacting with metal cations. They have been tested for specific chelation of Zn+2 in various solutions, indicating potential applications in metal sensing (Hong, Lin, Hsieh, & Chang, 2012).
- Hydrazone-based Chemo-sensing : Salicylaldehyde-based hydrazones exhibit a "turn on" response toward Al3+ in certain mixtures. These compounds are selective and potent, with potential applications in living cell imaging (Rahman, Ali, Khalil, Guo, Zhang, Wang, Li, & Zhang, 2017).
Pharmacological Research
- Synthesis of Pharmaceutical Intermediates : The synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, has been achieved with an overall yield of about 62%, indicating its importance in pharmaceutical synthesis (Li, 2012).
Advanced Materials and Chemistry
- Coordination Chemistry of Pyridines : Derivatives of pyridine, including those with chloro substituents, have been explored in coordination chemistry. This includes luminescent lanthanide compounds and iron complexes showing unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Propriétés
IUPAC Name |
2-chloro-4-[(4-fluoropiperidin-1-yl)methyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClFN2/c12-11-7-9(1-4-14-11)8-15-5-2-10(13)3-6-15/h1,4,7,10H,2-3,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGBLPHQJIFBDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1F)CC2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-[(4-fluoropiperidin-1-yl)methyl]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Octanoic acid, 8-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1415666.png)
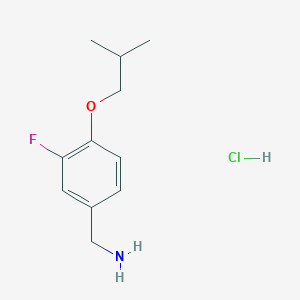
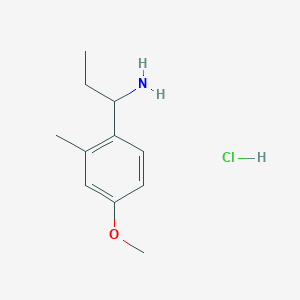
![2-[2-(Propane-2-sulfonyl)-ethoxy]-ethylamine hydrochloride](/img/structure/B1415670.png)
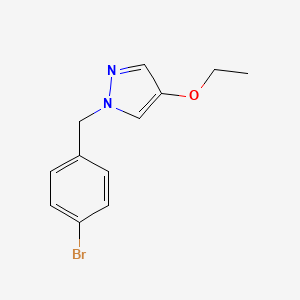
![4-cyclopropyl-1-(4-fluorophenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1415673.png)
![1-(2-methoxyphenyl)-4-methyl-6H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1415674.png)
![7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol](/img/structure/B1415676.png)
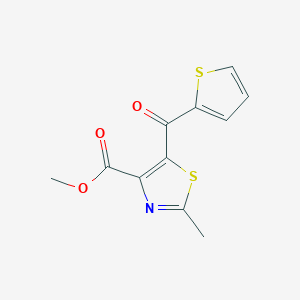
![ethyl [(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)amino](oxo)acetate](/img/structure/B1415680.png)
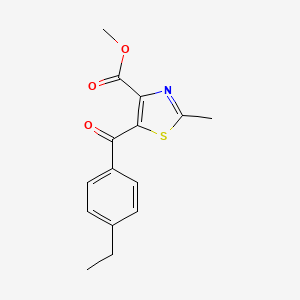
![2-[4-(4-Phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine](/img/structure/B1415684.png)
![ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate](/img/structure/B1415686.png)
![5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thiol](/img/structure/B1415687.png)